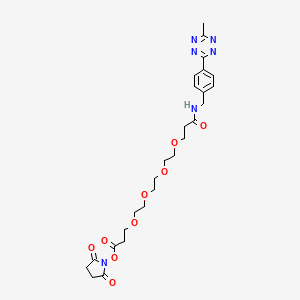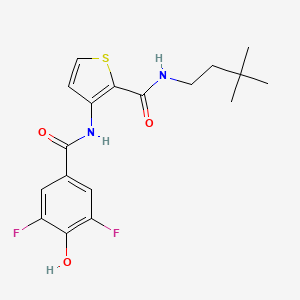
Dehydrojuncuenin B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dehydrojuncuenin B is a phenanthrenoid compound isolated from the underground parts of Juncus setchuenensis, a plant belonging to the Juncaceae family . Phenanthrenes are a relatively small group of aromatic secondary metabolites known for their structural diversity and promising biological activities . This compound has been studied for its various biological activities, including antimicrobial and cytotoxic effects .
Métodos De Preparación
Dehydrojuncuenin B is typically obtained through extraction and separation from Juncus species. The specific methods of extraction and purification can vary depending on research needs and equipment conditions . The compound can be isolated along with other phenanthrenes using chromatographic techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy .
Análisis De Reacciones Químicas
Dehydrojuncuenin B undergoes various chemical reactions, including oxidation and reduction. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions include other phenanthrene derivatives such as juncuenin B, dehydroeffusol, and juncuenin D .
Aplicaciones Científicas De Investigación
Dehydrojuncuenin B has been extensively studied for its scientific research applications in various fields:
Industry: Its antioxidant properties make it useful in the development of natural preservatives and antioxidants for food and cosmetic products.
Mecanismo De Acción
The mechanism of action of Dehydrojuncuenin B involves its interaction with cellular targets, leading to various biological effects. It has been shown to induce caspase-3-mediated cytotoxicity in HT22 cells, a mouse hippocampal cell line . This suggests that the compound may trigger apoptosis through the activation of caspase pathways. Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit biofilm formation .
Comparación Con Compuestos Similares
Dehydrojuncuenin B is unique among phenanthrenes due to its specific structural features and biological activities. Similar compounds include:
Juncuenin B: Another phenanthrene derivative with similar antimicrobial and cytotoxic properties.
Dehydroeffusol: Known for its antimicrobial, anxiolytic, and sedative effects.
Juncuenin D: Exhibits cytotoxic effects and serves as a chemotaxonomic marker for Juncaceae species.
Luzulin A: A phenanthrenequinone with antibacterial and biofilm inhibitory activities.
These compounds share structural similarities with this compound but differ in their specific biological activities and applications.
Propiedades
Fórmula molecular |
C18H16O2 |
|---|---|
Peso molecular |
264.3 g/mol |
Nombre IUPAC |
8-ethenyl-1,7-dimethylphenanthrene-2,6-diol |
InChI |
InChI=1S/C18H16O2/c1-4-12-10(2)18(20)9-16-14(12)6-5-13-11(3)17(19)8-7-15(13)16/h4-9,19-20H,1H2,2-3H3 |
Clave InChI |
FEOBWEMWBQNAEA-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC2=C1C=CC3=C(C(=C(C=C23)O)C)C=C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1-[2,4,6-trihydroxy-3-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)phenyl]ethanone](/img/structure/B12381986.png)





![2-bromo-N-[1-[7-[(2-oxochromen-6-yl)amino]-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl]piperidin-3-yl]acetamide](/img/structure/B12382032.png)

